An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate (CAS: 189281-66-1)
An In-depth Technical Guide to Methyl 2,6-dichloro-5-fluoronicotinate (CAS: 189281-66-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its role as a precursor in the preparation of bioactive compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.
Chemical Properties and Safety Information
Methyl 2,6-dichloro-5-fluoronicotinate is a solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 189281-66-1 | [1][2] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |
| Molecular Weight | 224.01 g/mol | [1][2] |
| IUPAC Name | methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | [2] |
| Synonyms | Methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, methyl ester | [2] |
| Appearance | White to off-white solid | |
| pKa (Predicted) | -5.43 ± 0.10 | [3] |
Safety and Handling:
Methyl 2,6-dichloro-5-fluoronicotinate is considered a hazardous substance. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
The synthesis of Methyl 2,6-dichloro-5-fluoronicotinate can be achieved through several routes. Two primary methods are detailed below: the chlorination of a dihydroxy precursor and the selective dechlorination of a related nicotinate.
Synthesis from Methyl 2,6-dihydroxy-5-fluoronicotinate
This method involves the conversion of the dihydroxy compound to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride. This process is adapted from a patented procedure for the synthesis of the corresponding acid chloride.[4]
Experimental Protocol:
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Reaction Setup: In a sealed pressure vessel (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent), phosphorus oxychloride (10-15 equivalents), and a lithium salt such as lithium phosphate or lithium chloride (0.6-1 equivalent).[4]
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Reaction Conditions: Heat the sealed vessel to 150-170 °C for 20-25 hours.[4]
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Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by rinsing it into a separate flask with a suitable solvent like methylene chloride. The mixture is then filtered to remove any solids.[4]
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Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield Methyl 2,6-dichloro-5-fluoronicotinate.
DOT Diagram: Synthesis from Dihydroxy Precursor
Caption: Synthesis via chlorination of a dihydroxy precursor.
Selective Dechlorination of 2,6-dichloro-5-fluoronicotinic acid methyl ester
This method involves the selective removal of one chlorine atom from a precursor that is more heavily chlorinated. A Chinese patent describes a method for the preparation of 2-chloro-5-fluoronicotinates through selective hydrogenation, which can be adapted for this synthesis.[1]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (1 equivalent) in a suitable solvent such as ethyl acetate.[1]
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Catalyst and Reagents: Add a catalyst, such as Raney Nickel (5% w/w), and a base, like triethylamine (1.5 equivalents).[1]
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Reaction Conditions: Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere of 3 normal atmospheres) at a controlled temperature (e.g., 40 °C) for approximately 12 hours.[1]
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Work-up and Isolation: After the reaction is complete, filter off the catalyst. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography to yield the desired 2-chloro-5-fluoro-nicotinic acid methyl ester. While this specific protocol yields a mono-chloro derivative, modification of the starting material and reaction conditions could potentially be used to synthesize the target molecule.
DOT Diagram: Selective Dechlorination Workflow
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. Methyl 2,6-dichloro-5-fluoronicotinate | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
